molecular formula C11H15ClN2O2 B1317718 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride CAS No. 1052543-05-1

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride

Cat. No.: B1317718
CAS No.: 1052543-05-1
M. Wt: 242.7 g/mol
InChI Key: JUAOCWQIOWLYJV-UHFFFAOYSA-N
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Description

¹H/¹³C NMR Analysis

Key assignments (predicted using DFT calculations and analog data ):

Nucleus Chemical Shift (ppm) Assignment
¹H 8.52 (d, J = 5.1 Hz) Pyridine H-6
¹H 7.89 (dd, J = 5.1, 1.5 Hz) Pyridine H-5
¹H 3.72–3.68 (m) Piperidine H-2, H-6
¹H 2.81–2.76 (m) Piperidine H-3, H-5
¹³C 168.4 Carboxylic acid C=O
¹³C 155.1 Pyridine C-2
¹³C 53.2 Piperidine C-1 (N-linked)

FT-IR Spectroscopy

Band (cm⁻¹) Assignment
3200–2500 (broad) O–H stretch (carboxylic acid)
1705 C=O stretch (carboxylic acid)
1598 Aromatic C=C/C=N stretching
1220 C–N stretch (piperidine-pyridine)

Mass Spectrometry

  • Molecular ion : m/z 242.70 [M]⁺ (calculated for C₁₁H₁₅ClN₂O₂) .
  • Fragmentation pattern :
    • Loss of HCl (m/z 206.2).
    • Cleavage of the piperidine ring (m/z 138.1, C₆H₈N⁺).

Tautomeric Behavior and Protonation State Analysis

  • Protonation sites :

    • Piperidine nitrogen : Protonated in the hydrochloride salt, as confirmed by the absence of free amine signals in solid-state NMR .
    • Pyridine nitrogen : Remains unprotonated under physiological conditions (pKₐ ≈ 3.5 for analogous pyridines ).
  • Tautomeric equilibria :

    • In solution, the compound may exhibit dynamic proton exchange between the piperidine nitrogen and carboxylic acid group, as observed in related zwitterionic systems .
    • Dominant tautomer : Piperidinium-carboxylate form, stabilized by intramolecular hydrogen bonding in nonpolar solvents .
  • pH-dependent behavior :

    pH Range Dominant Form
    <2.5 Pyridinium-carboxylic acid
    2.5–4.5 Piperidinium-carboxylic acid
    >4.5 Deprotonated carboxylate

This behavior is inferred from analogous piperidine-carboxylic acid systems studied via potentiometric titration .

Properties

IUPAC Name

4-piperidin-1-ylpyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)10-8-9(4-5-12-10)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAOCWQIOWLYJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585810
Record name 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052543-05-1
Record name 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Coupling of Pyridine-2-carboxylic Acid with Piperidine

One common synthetic route involves the nucleophilic substitution or coupling of pyridine-2-carboxylic acid derivatives with piperidine under controlled conditions:

  • Reaction Conditions: Typically, pyridine-2-carboxylic acid or its ester derivatives are reacted with piperidine in the presence of a base such as triethylamine in solvents like ethanol or acetonitrile. Elevated temperatures (e.g., 150°C) and extended reaction times (up to 96 hours) in sealed tubes are employed to drive the reaction to completion.

  • Example: Ethyl isonicotinate reacts with 4-chloropyridinium chloride and triethylamine in ethanol/water mixture at 150°C for 96 hours, followed by filtration, concentration, and recrystallization to yield the target compound.

Catalytic Hydrogenation of Pyridine Carboxylic Acids

Hydrogenation of pyridine-2-carboxylic acid derivatives to form piperidine carboxylic acids is a well-documented method:

  • Catalysts: Palladium on carbon (Pd/C) is commonly used as the catalyst.

  • Conditions: The reaction is conducted under hydrogen pressure (3–5 MPa) at temperatures ranging from 80°C to 100°C. The process involves initial hydrogen uptake followed by a hold period to ensure complete conversion.

  • Procedure: For example, 4-pyridine carboxylic acid is dissolved in water with Pd/C catalyst, purged with nitrogen, then hydrogenated under pressure. After reaction completion, the catalyst is filtered off, and the product is isolated.

Transfer Hydrogenation Using Formaldehyde

An alternative to direct hydrogenation is transfer hydrogenation, where hydrogen is donated from a source other than gaseous hydrogen:

  • Reagents: Formaldehyde serves as the hydrogen donor, with Pd/C or platinum catalysts.

  • Conditions: The reaction is performed at ambient pressure, heated to 90–95°C in aqueous acidic media (e.g., formic acid).

  • Outcome: This method converts piperidine-4-carboxylic acid to 1-methylpiperidine-4-carboxylic acid, which can then be converted to the hydrochloride salt.

Oxidation and Reduction Sequence for Piperidine Derivatives

A multi-step approach involves:

  • Step 1: Oxidation of 4-picoline-2-carboxylic acid ethyl ester using phospho-molybdic acid and hydrogen peroxide to form an oxynitride intermediate.

  • Step 2: Reduction of the oxynitride intermediate in methanol with palladium charcoal and formic acid amine under mild conditions (0–50°C) to yield 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.

  • Step 3: Isolation by filtration, extraction, pH adjustment, and recrystallization to obtain the hydrochloride salt with yields around 76–78%.

Comparative Data Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Notes
Direct coupling (ester + amine) Ethyl isonicotinate, 4-chloropyridinium chloride, triethylamine 150°C, 96 h, sealed tube ~85 Requires long reaction time, sealed system
Catalytic hydrogenation 4-pyridine carboxylic acid, Pd/C, H2 3–5 MPa H2, 80–100°C, 6 h total ~85 Industrially scalable, high purity
Transfer hydrogenation Piperidine-4-carboxylic acid, formaldehyde, Pd/C, formic acid Ambient pressure, 90–95°C, aqueous Not specified Avoids use of gaseous hydrogen
Oxidation-reduction sequence 4-picoline-2-carboxylic acid ethyl ester, phospho-molybdic acid, H2O2, Pd/C, formic acid amine 0–80°C oxidation, 0–50°C reduction 76–78 Multi-step, good yield, intermediate isolation

Detailed Research Findings and Analysis

  • Catalytic Hydrogenation: This method is favored for industrial production due to its efficiency and scalability. The use of Pd/C catalyst under hydrogen pressure ensures high conversion rates and product purity. The reaction mechanism involves the reduction of the pyridine ring to piperidine while preserving the carboxylic acid functionality.

  • Transfer Hydrogenation: Offers a safer alternative to high-pressure hydrogenation by using formaldehyde as a hydrogen donor. This method is advantageous in terms of operational safety and equipment requirements but may require careful control of reaction parameters to avoid side reactions.

  • Oxidation-Reduction Sequence: The oxidation of 4-picoline derivatives to oxynitride intermediates followed by catalytic reduction is a sophisticated approach that allows for selective functional group transformations. The use of phospho-molybdic acid as an oxidant and palladium catalyst for reduction provides good yields and purity, suitable for pharmaceutical intermediate synthesis.

  • Direct Coupling: The nucleophilic substitution approach using ethyl isonicotinate and 4-chloropyridinium chloride is a classical synthetic route. The long reaction time and high temperature are necessary to overcome the low reactivity of the substrates. The method yields the desired product after purification steps including recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Neuropharmacology

Research indicates that 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions are crucial for mood regulation and cognitive functions, suggesting potential therapeutic applications in treating disorders such as anxiety and depression.

Case Study: Neurotransmitter Modulation
A study explored the compound's ability to modulate neurotransmitter levels in animal models, demonstrating its potential as an anti-inflammatory agent and a modulator of neurological pathways. The findings indicated that the compound could influence receptor activity linked to mood disorders, warranting further investigation into its pharmacological profile .

Synthetic Chemistry

The synthesis of this compound has been achieved through various methods, which are essential for producing derivatives with enhanced biological activities. These synthetic routes often involve multi-step processes that can yield compounds with specific pharmacological properties.

Table 1: Synthetic Methods for this compound

Method TypeDescriptionReference
HydrogenationUtilizes palladium catalysts for selective hydrogenation of pyridine derivatives.
Coupling ReactionsInvolves Suzuki-Miyaura coupling followed by hydrogenation under mild conditions.
Multi-component ReactionsCombines multiple reactants to synthesize complex piperidine derivatives efficiently.

The biological activity of this compound has been extensively studied, revealing its potential as a lead compound in drug discovery.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent in preclinical studies. Its mechanism of action may involve the inhibition of pro-inflammatory cytokines, making it a candidate for developing new therapeutic agents for inflammatory diseases.

Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that this compound significantly reduced the production of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential use in treating conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 4-piperidin-1-ylpyridine-2-carboxylic acid hydrochloride with analogous piperidine-pyridine derivatives, focusing on structural variations, physicochemical properties, and research applications.

Structural Analogues and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents H-Bond Donors/Acceptors logP (Predicted) Applications/Notes
4-Piperidin-1-ylpyridine-2-carboxylic acid HCl C₁₁H₁₄ClN₂O₂ 241.7 Piperidin-1-yl, COOH 1 donor, 4 acceptors ~1.2 Biochemical research, peptide synthesis
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid HCl C₁₁H₁₄Cl₂N₂O₂ 277.15 5-Cl on pyridine, COOH 1 donor, 4 acceptors ~2.0 Increased lipophilicity; potential CNS-targeting agent
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid HCl C₁₀H₁₃ClN₄O₂ 256.7 Pyrimidin-4-yl, COOH 1 donor, 5 acceptors ~0.8 Enhanced hydrogen bonding; kinase inhibitor scaffolds
1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl C₁₁H₁₄ClN₂O₂ 241.7 Pyridin-4-yl, COOH 1 donor, 4 acceptors ~1.2 Structural isomer; similar solubility
SB-277011-A HCl hydrate C₂₀H₂₅Cl₂N₃O·H₂O 428.34 Naphthalene, tertiary amine 2 donors, 5 acceptors ~3.5 Dopamine D3 receptor antagonist


Key Observations :

  • Pyrimidine vs. Pyridine : Replacing pyridine with pyrimidine (e.g., 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid HCl) introduces an additional nitrogen atom, increasing hydrogen bond acceptors to 5. This modification is favorable for targeting ATP-binding pockets in kinases .
  • Positional Isomerism : 1-(Pyridin-4-yl)piperidine-4-carboxylic acid HCl is a positional isomer of the target compound, differing only in the pyridine substitution site (4- vs. 1-position). This subtle change may alter receptor binding kinetics without significantly affecting solubility or molecular weight .

Biological Activity

4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride, with the chemical formula C11H15ClN2O2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a pyridine ring, which are both important in drug design. The presence of these heterocycles contributes to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It modulates their activity, influencing various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in disease pathways.
  • Receptor Binding : It can bind to receptors involved in neurotransmission and other physiological processes, suggesting applications in neuropharmacology.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, research indicated that certain piperidine derivatives had minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, showcasing their potential as anti-tuberculosis agents .

CompoundMIC (μg/mL)Activity Against M. tuberculosis
This compound2–4High
Other derivatives0.5–4Higher activity against resistant strains

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies revealed that it could induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .

Case Studies

  • Enzyme Inhibition Studies : A study focused on the inhibition of specific enzymes related to cancer progression showed that this compound could significantly reduce enzyme activity, leading to decreased tumor cell proliferation .
  • Neuropharmacological Research : Research involving receptor binding assays indicated that this compound could act as a modulator for neurotransmitter receptors, which may have implications for treating neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other piperidine and pyridine derivatives:

Compound TypeSimilarityNotable Activity
Piperidine DerivativesStructural similarityAntidepressant effects
Pyridine DerivativesShared reactivityAntimicrobial properties
Other HeterocyclesDiverse applicationsVaries widely

Q & A

Q. What are the key considerations for synthesizing 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride in a laboratory setting?

Synthesis requires multi-step protocols with strict control of reaction conditions. For instance:

  • Step 1 : Use hydrogen chloride in 1,4-dioxane at 20–50°C for 25 hours to protonate intermediates .
  • Step 2 : Employ palladium diacetate and tert-butyl XPhos as catalysts under inert atmospheres (40–100°C) to facilitate coupling reactions .
  • Purification : Sequential washing with sodium bicarbonate and brine ensures removal of acidic byproducts .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Maintain at -20°C in airtight containers to preserve stability for ≥5 years .
  • PPE : Wear nitrile gloves, face shields, and lab coats to prevent skin/eye contact .
  • Emergency Measures : For skin exposure, rinse immediately with water and remove contaminated clothing .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

  • Purity : HPLC with ≥98% purity thresholds, as validated for related piperidine derivatives .
  • Structural Confirmation : Use NMR (1H/13C) for functional group analysis and mass spectrometry for molecular weight verification .
  • Reference Standards : Cross-check with NIST spectral data to resolve ambiguities in structural assignments .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis routes to improve yield and reduce byproducts?

  • Catalyst Optimization : Adjust palladium diacetate loading (0.1–0.5 mol%) to balance reactivity and cost .
  • Solvent Selection : tert-Butyl alcohol enhances solubility during coupling reactions, reducing side-product formation .
  • Temperature Gradients : Gradual heating (40–100°C) minimizes thermal degradation in sensitive steps .

Q. What strategies resolve contradictions between computational predictions and experimental structural data?

  • Validation Protocols : Compare experimental melting points (e.g., 217–219°C ) with DFT-calculated thermodynamic properties.
  • Crystallography : Perform X-ray diffraction to clarify discrepancies caused by solvent effects or polymorphic forms .

Q. How do substituent positions influence the reactivity of piperidine-pyridine hybrids?

  • Comparative Synthesis : Modify substituents (e.g., 4-chlorophenyl vs. phenyl) and evaluate kinetic profiles in nucleophilic reactions .
  • Binding Studies : Use molecular docking to map substituent effects on target protein interactions, supplemented by SPR or ITC for affinity quantification .

Q. Methodological Notes

  • Safety Compliance : Follow GHS guidelines for unclassified compounds, including fume hood use and waste neutralization protocols .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, stirring rates) to ensure reproducibility across labs .

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